molecular formula C10H10N2O B2565620 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 811803-24-4

6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2565620
CAS No.: 811803-24-4
M. Wt: 174.203
InChI Key: PIYHHKVDZALDMC-UHFFFAOYSA-N
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Description

6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with an indolinone precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making the compound a valuable candidate for drug development .

Comparison with Similar Compounds

  • 7’-Aminospiro[cyclopropane-1,3’-indoline]
  • 1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone

Comparison: 6’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications .

Properties

IUPAC Name

6-aminospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYHHKVDZALDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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